Product packaging for 2-(2-chlorophenyl)-N-cyclohexylacetamide(Cat. No.:)

2-(2-chlorophenyl)-N-cyclohexylacetamide

Cat. No.: B1184809
M. Wt: 251.754
InChI Key: LPNBWMNMUQDQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-N-cyclohexylacetamide is a synthetic organic compound featuring a chloro-substituted phenyl ring linked to an N-cyclohexylacetamide group. This molecular architecture is common in medicinal chemistry research, particularly as a building block or intermediate for the synthesis of more complex molecules, such as thiazole derivatives that are explored for various biological activities . Compounds with similar structural motifs, like 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide, have been reported in scientific literature for their potential antimicrobial and anticancer properties in preliminary in vitro studies . The precise mechanism of action for this compound is dependent on the specific research context and target system. Researchers value this compound for its utility in constructing novel heterocyclic systems and for probing structure-activity relationships in drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClNO B1184809 2-(2-chlorophenyl)-N-cyclohexylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.754

IUPAC Name

2-(2-chlorophenyl)-N-cyclohexylacetamide

InChI

InChI=1S/C14H18ClNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H,16,17)

InChI Key

LPNBWMNMUQDQFV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chlorophenyl N Cyclohexylacetamide and Analogues

Classical Amidation Reactions for N-Cyclohexylacetamide Formation

Traditional methods for forming the amide bond in N-cyclohexylacetamide derivatives remain highly relevant and effective. These approaches typically involve the direct coupling of an amine with a carboxylic acid derivative.

Reaction of Chloroacetyl Chloride with Cyclohexylamine (B46788)

A primary and straightforward method for synthesizing the chloroacetamide precursor to the title compound is the reaction between an acyl chloride and an amine. For instance, 2-chloro-N-substituted-acetamides are readily synthesized by reacting amines with chloroacetyl chloride. nih.gov This reaction follows a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. chemguide.co.uk

In a typical procedure, a base is used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. chemguide.co.uk If not neutralized, the HCl would react with the starting amine to form an unreactive ammonium (B1175870) salt. chemguide.co.uk This reaction is often vigorous and provides a high yield of the corresponding N-substituted 2-chloroacetamide. nih.govchemguide.co.uk

Table 1: Example of Classical Amidation

Reactant 1 Reactant 2 Product Key Features

Application of Glacial Acetic Acid and Sodium Acetate (B1210297) Conditions

An alternative classical method involves the use of a carboxylic acid directly with an amine, often facilitated by a catalyst and specific reaction conditions. In one reported synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, the precursor 2-chloro-N-substituted-acetamides were synthesized by reacting various anilines or other amines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov

In this context, glacial acetic acid can serve as both a solvent and a catalyst, while sodium acetate acts as a base to neutralize the formed HCl. nih.govresearchgate.net This one-pot condensation approach is noted for its simplicity, mild conditions, and high yields. researchgate.net While the direct reaction of 2-chlorophenylacetic acid with cyclohexylamine under these conditions is a plausible route to the title compound, literature often highlights the use of the more reactive chloroacetyl chloride for synthesizing the initial N-substituted chloroacetamide framework. nih.gov

Advanced Synthetic Strategies Involving the 2-(2-chlorophenyl)-N-cyclohexylacetamide Moiety

Modern synthetic chemistry often seeks to build molecular complexity rapidly and efficiently. Advanced strategies, including multi-component reactions and syntheses of complex heterocyclic systems, are employed to generate diverse derivatives based on the N-cyclohexylacetamide core.

Multi-Component Reactions (e.g., Ugi Adducts) for Complex Derivatives

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, are powerful tools for creating complex molecules. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is particularly notable, as it brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.govtcichemicals.com

This reaction offers a highly convergent path to derivatives of this compound. By utilizing cyclohexylamine as the amine component and 2-chlorophenylacetic acid as the carboxylic acid, a wide array of structurally diverse products can be accessed by varying the aldehyde and isocyanide inputs. The Ugi reaction is favored in polar protic solvents like methanol (B129727) and proceeds through the formation of an iminium ion, which then reacts with the isocyanide and the carboxylate anion, ultimately rearranging to the stable bis-amide product. nih.govbas.bg This strategy is highly valued in drug discovery for its ability to quickly generate libraries of compounds for biological screening. nih.govbeilstein-journals.org

Table 2: Ugi Four-Component Reaction for Derivative Synthesis

Component 1 (Amine) Component 2 (Acid) Component 3 (Aldehyde) Component 4 (Isocyanide) Product Type

Regioselective Synthesis of Fused Heterocyclic Derivatives Utilizing 2-Cyano-N-cyclohexylacetamide

The analogue 2-cyano-N-cyclohexylacetamide serves as a versatile building block for the synthesis of more complex heterocyclic structures. researchgate.net This starting material can be synthesized via the reaction of ethyl cyanoacetate (B8463686) with cyclohexylamine. researchgate.net It is a valuable precursor for creating fused heterocylic systems, which are common motifs in pharmacologically active compounds. researchgate.netekb.eg

For example, 2-cyano-N-cyclohexylacetamide can undergo Knoevenagel condensation with aromatic aldehydes to form acrylamide (B121943) derivatives. researchgate.net These derivatives can then react with various nucleophiles, such as hydrazine (B178648), to yield fused pyrazole (B372694) rings through a Michael addition followed by cyclization. researchgate.net The regioselectivity of these cyclization reactions—predicting which atoms will bond to form the new ring—can be analyzed and controlled, often with the aid of computational studies, ensuring the desired isomer is produced. researchgate.netmdpi.com This approach allows for the regioselective construction of complex nitrogen-containing heterocycles. researchgate.netekb.eg

Epoxide Ring-Opening and Aziridine (B145994) Intermediates in Cyclohexylacetamide Synthesis

The ring-opening of strained three-membered rings like epoxides and aziridines provides another advanced route to functionalized N-cyclohexylacetamide derivatives. mdpi.commdpi.com These reactions are prized for their stereospecificity, allowing for the creation of well-defined stereocenters.

In epoxide ring-opening reactions, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new bond and cleavage of a carbon-oxygen bond. libretexts.org For instance, an appropriately substituted epoxide can be opened by an amine. The resulting amino alcohol can then be acylated to install the desired acetamide (B32628) group. nih.gov Acid-catalyzed ring-opening often occurs at the more substituted carbon, while base-catalyzed openings typically happen at the less substituted carbon. libretexts.org This methodology has been used extensively in the synthesis of complex pharmaceuticals. mdpi.comnih.gov

Similarly, aziridines, the nitrogen analogues of epoxides, can be opened by various nucleophiles. mdpi.com Palladium-catalyzed domino reactions involving N-tosylaziridines, for example, can be used to construct complex heterocyclic scaffolds like 1,4-benzoxazepines. mdpi.com The regioselective ring-opening of an aziridine intermediate followed by subsequent reaction steps can lead to highly functionalized products that incorporate the N-cyclohexylacetamide moiety or its precursors.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Chloro-N-cyclohexylacetamide
2-Cyano-N-cyclohexylacetamide
Chloroacetyl chloride
Cyclohexylamine
Glacial acetic acid
Sodium acetate
2-Chlorophenylacetic acid
Ethyl cyanoacetate
Hydrazine
Epoxides
Aziridines
1,4-benzoxazepines
N-tosylaziridines

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds

The inherent reactivity of this compound and its analogues makes them valuable precursors for a range of heterocyclic compounds. The following sections detail their application in the synthesis of various important organic scaffolds.

Precursor to Benzothienopyrimidine-Containing Acetamides

The synthesis of fused pyrimidine (B1678525) systems, such as benzothienopyrimidines, often starts from ortho-amino-nitriles or ortho-amino-esters of a thiophene (B33073) ring. researchgate.net For instance, a common route involves the cyclization of a 2-aminothiophene-3-carbonitrile (B183302) derivative. While a direct synthesis from this compound is not explicitly detailed, a plausible pathway would involve the initial formation of a substituted thieno[2,3-d]pyrimidine (B153573) core, which could then be functionalized with an acetamide side chain.

A general strategy for forming the thieno[2,3-d]pyrimidine system involves the reaction of an appropriate 2-aminothiophene derivative with reagents that provide the necessary carbon and nitrogen atoms to complete the pyrimidine ring. For example, cyclocondensation of 2-amino-3-cyanothiophene with aryl nitriles in an acidic medium can yield 4-aminothienopyrimidines. researchgate.net Subsequent N-acylation of this amino group with a reagent like 2-(2-chlorophenyl)acetyl chloride would lead to the desired benzothienopyrimidine-containing acetamide.

Starting MaterialReagent(s)ProductReference
2-aminothiophene-3-carbonitrileAryl nitrile, HCl4-amino-thieno[2,3-d]pyrimidine researchgate.net
4-amino-thieno[2,3-d]pyrimidine2-(2-chlorophenyl)acetyl chlorideN-(thieno[2,3-d]pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide-

Building Block for Purine-Substituted N-Cyclohexylacetamides

The de novo synthesis of purines is a complex process that assembles the purine (B94841) ring from smaller molecules like amino acids, formate, and carbon dioxide. scienceinfo.comyoutube.comnih.govnih.gov A more common laboratory approach for creating diverse purine derivatives is the modification of pre-existing purine skeletons. researchgate.net Halogenated purines, such as 6-chloropurine, are particularly useful for this purpose as the halogen atom can be readily displaced by nucleophiles.

N-cyclohexylacetamide derivatives can be introduced as substituents onto a purine ring through a nucleophilic aromatic substitution reaction. This typically involves the reaction of an amine with a halogenated purine. organic-chemistry.org For example, to synthesize a purine-substituted N-cyclohexylacetamide, one could first prepare N-cyclohexyl-2-aminoacetamide, which can then be reacted with a suitable chloropurine derivative. The amino group of the acetamide would act as the nucleophile, displacing the chlorine atom on the purine ring to form the final product.

Purine PrecursorAmine ReagentProduct TypeReference
2,6-dichloro-9H-purineSubstituted amine, Et3N, DMF2-chloro-6-amino-9-isopropyl-9H-purine organic-chemistry.org
6-chloropurineN-cyclohexyl-2-aminoacetamide6-((2-(cyclohexylamino)-2-oxoethyl)amino)purine-

Formation of Thioether Derivatives (e.g., Quinoxaline (B1680401) Thioethers)

Thioethers are a class of compounds characterized by a sulfur atom bonded to two organic groups. organic-chemistry.orgresearchgate.netyoutube.comnih.govyoutube.comyoutube.com The synthesis of thioether derivatives of N-cyclohexylacetamide can be achieved through various methods. A notable example is the synthesis of quinoxaline thioethers. researchgate.net

One synthetic route begins with the reaction of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) to form 2-hydroxy-3-methylquinoxaline. researchgate.net This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline. The chloro group is subsequently displaced by a thiol or a protected thiol equivalent. For instance, reaction with sodium sulfide (B99878) in dimethylformamide (DMF) produces the corresponding thiosodium salt. This salt is a potent nucleophile and can react with N-substituted chloroacetamides, such as 2-chloro-N-(2-chlorophenyl)acetamide, to furnish the final 2-(2-methylquinoxalin-3-ylthio)-N-(substituted phenyl)acetamides. researchgate.net This method provides a direct way to link the quinoxaline core to an acetamide moiety through a stable thioether bridge.

Quinoxaline IntermediateAcetamide ReagentProductReference
3-methylquinoxalin-2-thiosodium2-chloro-N-(2-chlorophenyl)acetamide2-(2-Methylquinoxalin-3-ylthio)-N-(2-chlorophenyl)acetamide researchgate.net
3-methylquinoxalin-2-thiosodiumBenzyl chloride2-(Benzylthio)-3-methyl quinoxaline researchgate.net

Incorporation into Oxazole (B20620) and Thiadiazole Ring Systems

N-cyclohexylacetamide derivatives serve as valuable precursors for the synthesis of five-membered heterocyclic rings like oxazoles and thiadiazoles.

Oxazoles: The Robinson-Gabriel synthesis is a classic method for preparing oxazoles, which involves the dehydration of 2-acylaminoketones. youtube.comnih.govnih.gov An N-substituted acetamide, such as this compound, can be elaborated into a suitable 2-acylaminoketone intermediate. This intermediate then undergoes cyclization, typically promoted by an acid catalyst, to form the oxazole ring. More modern approaches include palladium-catalyzed oxidative cyclization of N-acyl enamides and metal-free C-O bond cleavage strategies. consensus.apprsc.org

Thiadiazoles: 1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazide (B42300) precursors. nih.govnih.govencyclopedia.pubacs.orgorganic-chemistry.org The synthesis can begin with the reaction of an N-substituted acetamide with a source of thiocarbonyl, followed by cyclization. For example, reaction of 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione with various N-(alkyl/aryl)-2-chloroacetamides in the presence of a base like potassium carbonate results in the formation of N-(alkyl/aryl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives. nih.gov This demonstrates the utility of acetamide derivatives in building complex thiadiazole-containing molecules.

HeterocycleKey IntermediateGeneral MethodReferences
Oxazole2-AcylaminoketoneRobinson-Gabriel Synthesis youtube.comnih.govnih.gov
1,3,4-ThiadiazoleThiosemicarbazideCyclization with acid or other reagents nih.govnih.govencyclopedia.pub

Intermediate in the Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are an important class of heterocyclic compounds, and N-substituted acetamides can be key intermediates in their synthesis. nih.govorganic-chemistry.orgrsc.orgrsc.org A common synthetic strategy involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.govnih.gov

In this context, this compound can be hydrolyzed to 2-(2-chlorophenyl)acetic acid. This carboxylic acid can then be reacted with a 2-aminophenol to form an N-(2-hydroxyphenyl)acetamide intermediate. The subsequent intramolecular cyclization of this intermediate, often promoted by acid catalysis and dehydration, leads to the formation of the 2-substituted benzoxazole ring. For example, the synthesis of 2-(2'-hydroxyphenyl)benzoxazole analogs has been accomplished through the esterification or amidation of a benzyl-protected carboxylic acid, followed by hydrogenolysis to remove the protecting group, yielding the final benzoxazole product. nih.gov

Precursor 1Precursor 2IntermediateProductReference
2-Aminophenol2-(2-chlorophenyl)acetic acidN-(2-hydroxyphenyl)-2-(2-chlorophenyl)acetamide2-(2-chlorophenylmethyl)benzoxazole nih.gov
2-(2'-Benzyloxyphenyl)-benzoxazole-4-carboxylic acidEthanol, SOCl₂2-(2'-Benzyloxyphenyl)-benzoxazole-4-carboxylic acid ethyl ester2-(2'-Hydroxyphenyl)-benzoxazole-4-carboxylic acid ethyl ester nih.gov

Formation of Pyrazole and Thiophene Derivatives from 2-Cyano-N-cyclohexylacetamide

The analogue, 2-cyano-N-cyclohexylacetamide, is a particularly useful building block for the synthesis of pyrazole and thiophene derivatives due to its activated methylene (B1212753) group adjacent to the cyano group.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. organic-chemistry.orgorganic-chemistry.orgmdpi.comnih.govsci-hub.se 2-Cyano-N-cyclohexylacetamide can be readily converted into a suitable precursor for pyrazole synthesis. For example, its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. researchgate.net This enaminonitrile can then react with hydrazine derivatives to afford the corresponding pyrazole derivatives. researchgate.net

Thiophenes: The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netresearchgate.netderpharmachemica.comwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base. 2-Cyano-N-cyclohexylacetamide is an ideal substrate for the Gewald reaction, reacting with a carbonyl compound and sulfur to produce a 2-amino-3-(N-cyclohexylcarbamoyl)thiophene derivative. derpharmachemica.com

Target HeterocycleKey ReactionReagentsProduct TypeReferences
PyrazoleCyclocondensation2-Cyano-N-cyclohexylacetamide, DMF-DMA, Hydrazine5-Amino-N-cyclohexyl-1H-pyrazole-4-carboxamide researchgate.net
ThiopheneGewald Reaction2-Cyano-N-cyclohexylacetamide, Ketone/Aldehyde, Sulfur, Base2-Amino-3-(N-cyclohexylcarbamoyl)thiophene derpharmachemica.comwikipedia.orgorganic-chemistry.org

Structural Elucidation and Advanced Characterization of 2 2 Chlorophenyl N Cyclohexylacetamide and Derivatives

Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the context of 2-(2-chlorophenyl)-N-cyclohexylacetamide, ¹H NMR spectroscopy is used to identify the distinct proton signals corresponding to the aromatic, methylene (B1212753), and cyclohexyl moieties. The aromatic protons of the 2-chlorophenyl group are expected to appear as a complex multiplet in the downfield region of the spectrum. The methylene protons adjacent to the carbonyl group would typically present as a singlet, while the protons on the cyclohexyl ring would produce a series of overlapping multiplets at higher field.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Key signals would include those for the carbonyl carbon, the carbons of the chlorophenyl ring, the methylene bridge carbon, and the carbons of the cyclohexyl group. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Chemical Shifts for this compound This table is illustrative, based on typical chemical shifts for similar structural motifs.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₄)7.20 - 7.50Multiplet
Amide (NH)5.50 - 6.50Broad Singlet / Doublet
Methylene (CH₂)3.60 - 3.70Singlet
Cyclohexyl (CH)3.70 - 3.90Multiplet
Cyclohexyl (CH₂)1.00 - 2.00Multiplets

Expected ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on typical chemical shifts for similar structural motifs.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)169 - 172
Aromatic (C-Cl)132 - 134
Aromatic (C-H)127 - 131
Aromatic (C-C=O)134 - 136
Methylene (CH₂)43 - 46
Cyclohexyl (CH-N)48 - 52
Cyclohexyl (CH₂)24 - 34

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies.

For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its identity. A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹, corresponding to the stretching vibration of the amide carbonyl group (C=O). Another key feature is the N-H stretching vibration of the secondary amide, which typically appears as a distinct peak around 3230-3270 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C-Cl stretching vibrations.

Characteristic IR Absorption Bands for this compound This table is illustrative, based on typical frequencies for the functional groups.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amide N-HStretch3230 - 3270
Aromatic C-HStretch3010 - 3100
Aliphatic C-HStretch2850 - 2960
Amide C=OStretch1640 - 1680
Aromatic C=CStretch1450 - 1600
Amide C-NStretch1210 - 1320
C-ClStretch740 - 785

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of a compound's molecular formula with great confidence.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions such as the cyclohexyl cation and the 2-chlorophenylacetyl cation. HRMS analysis would be used to confirm the elemental composition, C₁₄H₁₈ClNO, by matching the experimentally measured exact mass to the calculated value.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of an organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence of the compound's purity and confirms its elemental composition. For halogen-containing compounds like this compound, specific methods are employed to determine the percentage of chlorine.

Theoretical Elemental Composition of this compound (C₁₄H₁₈ClNO)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01114168.15466.79%
Hydrogen (H)1.0081818.1447.21%
Chlorine (Cl)35.453135.45314.08%
Nitrogen (N)14.007114.0075.56%
Oxygen (O)15.999115.9996.35%
Total 251.757 100.00%

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating components in a mixture and are widely used to assess the purity of synthesized compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and check the purity of products. For this compound, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, typically a mixture of nonpolar and polar solvents (e.g., hexanes/ethyl acetate). The compound's purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity determination. In a typical reverse-phase HPLC method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The time it takes for the compound to elute from the column is known as its retention time. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area under this peak is proportional to the compound's concentration, allowing for quantitative analysis and purity determination, often expressed as a percentage (e.g., >95%).

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl N Cyclohexylacetamide Analogues

Elucidating the Influence of Aromatic Ring and Acetamide (B32628) Moiety Distance on Biological Interaction

The spatial arrangement between the aromatic ring and the acetamide group is a crucial determinant of biological activity. The linker, in this case, the methylene (B1212753) bridge of the acetamide moiety, dictates the orientation and presentation of these key functional groups to the target receptor or enzyme.

In a series of N-substituted quinoxaline-2-carboxamides, which also feature an amide bridge, altering the length of this linker had significant consequences for antimycobacterial activity. mdpi.com While a direct N-benzyl substitution proved effective, extending the linker from a methylene to an ethylene (B1197577) group resulted in a negative impact on activity. mdpi.com However, further extension to a propylene (B89431) linker restored the biological activity, indicating that a specific range of distances and conformational flexibility is required for optimal interaction with the biological target. mdpi.com This suggests that for 2-(2-chlorophenyl)-N-cyclohexylacetamide analogues, the single methylene unit provides a specific, and likely optimal, spacing. Any modification, such as adding or removing carbons, would significantly alter the molecule's geometry and its ability to fit within a specific binding pocket.

Impact of Chlorine Substitution and Hydrophobic Moieties on Activity

The substituents on both the phenyl ring and the N-alkyl group play pivotal roles in modulating the molecule's properties and, consequently, its biological efficacy.

The presence and position of the chlorine atom on the phenyl ring are critical. Chlorine, as an electron-withdrawing group, can influence the electronic properties of the entire molecule. researchgate.net More significantly, it substantially increases the lipophilicity, or fat-solubility, of the compound. researchgate.neteurochlor.org This enhanced lipophilicity can facilitate the molecule's passage through biological membranes, such as cell walls or the blood-brain barrier, to reach its target. researchgate.net Studies on various chemical series have shown that introducing a chlorine atom can dramatically improve biological activity. eurochlor.org For instance, in one study, the introduction of a chlorine atom at the para-position of a phenyl ring led to a significant inhibitory effect against α-glucosidase. researchgate.net The position of the chlorine is also a determining factor; steric effects are often more pronounced when the substituent is at the ortho- (2-) position of the phenyl group. researchgate.net

The N-cyclohexyl group serves as a crucial hydrophobic moiety. The nature and size of this group are vital for anchoring the molecule within a hydrophobic pocket of its biological target. In studies of tissue transglutaminase inhibitors, varying the hydrophobic group and the length of its tether to the core structure was explored. nih.gov It was found that longer alkyl chains allowed for deeper insertion into a hydrophobic cavity, leading to improved binding affinity. nih.gov Similarly, in a series of pyrazolopyrimidines, N,N-disubstitution of the terminal acetamide with various moieties was shown to be a viable strategy for introducing chemical diversity without sacrificing affinity for the translocator protein (TSPO). nih.gov This indicates that for this compound, the cyclohexyl ring is a key hydrophobic feature, and its replacement with other bulky, lipophilic groups could either enhance or diminish activity depending on the specific steric and hydrophobic requirements of the target site.

Conformational Requirements of the Cyclohexyl Ring for Bioactivity

The three-dimensional shape of the cyclohexyl ring is not static and its preferred conformation can be essential for biological activity. The cyclohexyl ring typically exists in a low-energy "chair" conformation. However, the specific orientation of the amide substituent on this ring (axial vs. equatorial) can influence how the molecule presents itself to its target.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related N-Substituted Acetamides

QSAR analysis provides a quantitative framework for understanding how chemical structure relates to biological activity. By using statistical methods, it can identify the key physicochemical properties that govern a molecule's function. kg.ac.rs

QSAR studies on various N-substituted acetamides have successfully correlated biological activity with specific physicochemical descriptors. ingentaconnect.comingentaconnect.com These descriptors are numerical representations of molecular properties.

Key descriptors often include:

Lipophilicity (logP): As mentioned, this property is crucial for membrane permeation. In many series of bioactive compounds, a clear correlation between lipophilicity and activity is observed. researchgate.netnih.gov

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., Hammett constants) and are important for electrostatic or hydrogen-bonding interactions.

Steric or Topological Descriptors: These quantify the size and shape of the molecule, which are fundamental to how well it fits into a receptor's binding site. kg.ac.rs

In one QSAR study on N-(substituted phenyl)-2-chloroacetamides, it was found that the biological activity varied with the position of substituents on the phenyl ring, which was linked to properties like lipophilicity. nih.gov Another study on 2-phenoxy-N-phenylacetamide derivatives identified descriptors related to electronic properties and lipophilicity as being highly correlated with inhibitory activity. ingentaconnect.comingentaconnect.com

The following table shows examples of physicochemical descriptors and their importance in QSAR models for acetamide-like compounds.

Descriptor TypeExampleRelevance to Biological Activity
Lipophilicity logP, slogpGoverns membrane permeability and hydrophobic interactions. ingentaconnect.com
Electronic T_O_N_1 (count of O-N bonds)Represents potential for specific electronic or polar interactions. ingentaconnect.com
Topological SssNHE-indexEncodes information about the molecule's connectivity and atom types. ingentaconnect.com
Quantum Chemical Dipole MomentInfluences long-range electrostatic interactions with the target. kg.ac.rs

Cheminformatics combines chemistry, computer science, and information technology to analyze chemical data, which is particularly useful for predicting biological activity. longdom.org By building computational models from existing data, researchers can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. longdom.org

Various machine learning and statistical methods are employed to create these predictive models:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). kg.ac.rsingentaconnect.com

Partial Least Squares (PLS) Regression: A technique that is useful when the number of descriptors is large and they are correlated with each other. ingentaconnect.comingentaconnect.com

Machine Learning Models: More advanced algorithms like Random Forest and Gradient Boosting have shown high predictive power in QSAR studies. nih.govacs.org For instance, in a study on aromatase inhibitors, a Random Forest model achieved a high correlation (R² = 0.84) between predicted and actual biological activity. nih.govacs.org

These models allow for the in silico (computer-based) prediction of the biological activity of novel analogues of this compound before they are synthesized. By inputting the structure of a new analogue, the model can calculate its physicochemical descriptors and use the established QSAR equation to estimate its potential efficacy. longdom.org

Preclinical Biological Activity and Mechanistic Investigations of 2 2 Chlorophenyl N Cyclohexylacetamide Derivatives

Anti-Leukemic Activity in Preclinical Models

Research into phenylacetamide derivatives has indicated potential anti-proliferative effects on various human cancer cell lines, including leukemias. nih.gov Studies on related aromatic fatty acids have shown they can induce both differentiation and apoptosis in leukemia cells in vitro. nih.gov

Synergy with Glucocorticoids (e.g., Dexamethasone)

The principle of combining therapeutic agents to achieve synergistic effects is a key strategy in cancer treatment, particularly in leukemias. nih.govnih.gov For instance, in T-cell acute lymphoblastic leukemia (T-ALL), which is often characterized by resistance to glucocorticoids like dexamethasone, combining treatments can overcome this resistance. nih.govnih.gov Preclinical studies on T-ALL models have shown that combining dexamethasone with agents that inhibit critical cell signaling pathways, such as the lymphocyte cell-specific kinase (LCK), can lead to significant drug synergy and induce cell death. nih.govnih.gov While not specific to 2-(2-chlorophenyl)-N-cyclohexylacetamide, this highlights a promising therapeutic strategy for T-ALL that could be explored for other compounds. nih.gov A phase II-like murine trial demonstrated that such combination treatments could significantly impair leukemia progression in vivo compared to single-agent therapy. nih.govnih.govresearchgate.net

Antimicrobial Research Applications

The acetamide (B32628) scaffold, particularly those containing a chloro group, has been a subject of antimicrobial research. The presence of a chlorine atom in the acetamide group appears to enhance the antimicrobial activity of these molecules. nih.gov

Activity against Gram-Positive and Gram-Negative Bacteria (In Vitro)

Derivatives of N-phenylacetamide have demonstrated pharmacological and biological activities, including antimicrobial effects. irejournals.com Research has shown that certain acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were evaluated for their in vitro antibacterial activity against several strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, showing moderate to high activity. irejournals.com Another study found that 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide acted in a bactericidal manner against Klebsiella pneumoniae. nih.gov The bactericidal activity is confirmed when the ratio of Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) is ≤4. nih.gov

Compound/ClassBacterial StrainActivityReference
2-amino-N-(p-Chlorophenyl) acetamide derivativesAcinetobacter baumanniiModerate to High irejournals.com
2-amino-N-(p-Chlorophenyl) acetamide derivativesPseudomonas aeruginosaModerate to High irejournals.com
2-amino-N-(p-Chlorophenyl) acetamide derivativesStaphylococcus aureusModerate to High irejournals.com
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeBactericidal nih.gov

Efficacy against Fungal Strains (e.g., Candida albicans) (In Vitro)

Research has also been conducted on the antifungal potential of related chloroacetamide compounds. One such derivative, 2-chloro-N-phenylacetamide, has been shown to have fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov The same compound also demonstrated significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. researchgate.net The study determined its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) and found it could inhibit biofilm formation and disrupt preformed biofilms. researchgate.net

Fungal StrainMIC Range (µg/mL)MFC Range (µg/mL)Key FindingReference
Candida albicans (fluconazole-resistant)128 - 256512 - 1024Inhibited planktonic cells and biofilms researchgate.net
Candida parapsilosis (fluconazole-resistant)128 - 256512 - 1024Inhibited planktonic cells and biofilms researchgate.net
Candida tropicalis16 - 256Not specifiedFungicidal effects nih.gov

Antiviral Potential (In Vitro)

While direct in vitro studies on the antiviral potential of this compound are not available in the provided research, the screening of chemical libraries for antiviral properties is a common and effective strategy for drug discovery. nih.gov For example, a screen of approved drugs identified numerous compounds that inhibit SARS-CoV-2 replication in vitro. nih.gov This approach underscores the potential for discovering antiviral activity in diverse chemical structures, including acetamide derivatives, though specific research is required.

Investigation of Potential Anti-Cancer Mechanisms (In Vitro)

Phenylacetamide derivatives have been investigated for their potential as anticancer agents, with studies suggesting they can induce cytotoxic effects in various cancer cell lines. nih.govtbzmed.ac.irnih.gov The anti-proliferative effects are often linked to the ability of these compounds to induce apoptosis, or programmed cell death. nih.gov

The intrinsic apoptotic pathway is a key target in cancer therapy and is often dysregulated in cancer cells through the overexpression of anti-apoptotic proteins like B-cell lymphoma 2 (BCL2). nih.gov The development of molecules that inhibit these anti-apoptotic proteins is a logical strategy in cancer chemotherapy. nih.gov Research on phenylacetamide derivatives has demonstrated cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC3), and promyelocytic leukemia (HL-60) cell lines. nih.gov For instance, certain synthetic phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and FasL. tbzmed.ac.ir

Enzyme Inhibition Studies (e.g., Kinases, HDACs)

No specific preclinical data on the direct inhibitory effects of this compound or its immediate derivatives on enzymes such as kinases or histone deacetylases (HDACs) were identified in the provided search results. While the broader class of HDAC inhibitors is well-documented in cancer research for their role in altering chromatin structure and gene expression, specific studies linking this particular chemical compound to HDAC or kinase inhibition are not available within the scope of the search. explorationpub.commdpi.comnih.gov

Modulation of Cellular Pathways (e.g., Tubulin Polymerization, Mitotic Spindle Disruption)

Information regarding the specific activity of this compound derivatives on the modulation of cellular pathways, such as the inhibition of tubulin polymerization or the disruption of the mitotic spindle, is not detailed in the available search results. Although tubulin-targeting agents are a significant class of anticancer compounds that induce cell cycle arrest and apoptosis by disrupting microtubule dynamics, studies directly investigating these mechanisms for the specified compound were not found. mdpi.comresearchgate.net

Cytostatic and Antiproliferative Effects on Cancer Cell Lines

Derivatives of phenylacetamide have demonstrated notable cytostatic and antiproliferative effects across various cancer cell lines. Studies on synthetic phenylacetamide derivatives have shown them to be effective against cancer cells by inducing apoptosis. tbzmed.ac.ir

One study highlighted that a phenylacetamide derivative featuring an ortho-chloro substitution on the phenyl ring was particularly effective in reducing cell viability. tbzmed.ac.ir This structural feature is present in this compound. The pro-apoptotic activity of these compounds was evidenced by the upregulation of Bax and FasL mRNA expression and increased caspase 3 activity. tbzmed.ac.ir

In a study evaluating various phenylacetamide derivatives, the compounds exhibited dose-dependent antiproliferative effects on MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.ir Specifically, the 3d derivative in the study, which contains the ortho-chloro moiety, showed significant efficacy. tbzmed.ac.ir

Similarly, other research on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives confirmed potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irsid.ir The derivative with an ortho-chlorine on the phenyl ring was identified as the most active against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. sid.ir

Table 1: Cytotoxic Effects of Phenylacetamide Derivatives on Cancer Cell Lines

Compound Derivative Cancer Cell Line IC50 Value (µM)
Phenylacetamide derivative (3d) MDA-MB-468 0.6 ± 0.08
Phenylacetamide derivative (3d) PC-12 0.6 ± 0.08
Phenylacetamide derivative (3c) MCF-7 0.7 ± 0.08
Phenylacetamide derivative (3d) MCF-7 0.7 ± 0.4

This table is interactive and represents data from studies on related phenylacetamide derivatives.

Receptor Binding Studies (e.g., Histamine H3/H4 Receptors, Opioid Receptors)

Specific studies detailing the binding affinity and activity of this compound or its derivatives at histamine H3/H4 receptors or opioid receptors were not found in the provided search results. The pharmacology of histamine receptors is complex, with ligands often showing varied activity profiles. nih.govnih.govimrpress.com However, there is no direct evidence from the searches to link the subject compound to these receptor systems.

Other Investigated Biological Activities (e.g., Antidepressant, Anti-inflammatory, Anticonvulsant)

Preclinical studies have explored other potential therapeutic applications for derivatives structurally related to this compound, particularly in the realm of central nervous system disorders.

A series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant and antinociceptive (analgesic) properties. mdpi.com These compounds were tested in several acute models of epilepsy, including the maximal electroshock (MES) and the 6 Hz seizure tests. mdpi.com

One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), demonstrated significant anticonvulsant protection. mdpi.com This compound exhibited more favorable ED50 and protective index values compared to the reference drug, valproic acid, in both the MES and 6 Hz tests. mdpi.com The antinociceptive activity was also investigated, suggesting a potential role in managing tonic pain. mdpi.com The proposed mechanism for the most active compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Further research into related pyrrolidine-2,5-dione derivatives has supported their potential as broad-spectrum anticonvulsants, with some also showing efficacy in models of drug-resistant epilepsy and neuropathic pain. nih.govmdpi.com Some of these compounds also exhibited anti-inflammatory activity in a carrageenan-induced inflammation model. nih.gov

Table 2: Anticonvulsant Activity of a Lead 3-(2-chlorophenyl)-pyrrolidine-2,5-dione Derivative (Compound 6)

Seizure Model ED50 (mg/kg) of Compound 6 ED50 (mg/kg) of Valproic Acid
Maximal Electroshock (MES) 68.30 252.74

This table is interactive and showcases comparative data for a highly active derivative.

Computational and Theoretical Chemistry Studies of 2 2 Chlorophenyl N Cyclohexylacetamide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For acetamide (B32628) derivatives, DFT is employed to determine optimized geometries and to understand their electronic characteristics, which are fundamental to their chemical behavior and reactivity.

The initial step in theoretical analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a basis set like 6-311++G(d,p). This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The optimized structure serves as the basis for calculating various electronic properties. One important property is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). In acetamide structures, the oxygen atom of the carbonyl group typically represents the most negative potential, indicating its role as a primary site for hydrogen bonding.

Table 1: Representative Optimized Geometrical Parameters for an Acetamide Analogue Core Structure Note: Data is representative of typical findings for this class of compounds as specific values for the title compound were not available in the searched literature.

ParameterBond/Atoms InvolvedTypical Value
Bond Length C=O (carbonyl)~1.25 Å
C-N (amide)~1.36 Å
C-Cl (aromatic)~1.75 Å
Bond Angle O=C-N (amide)~122°
C-N-C (amide-cyclohexyl)~123°
Dihedral Angle C-C-N-CDefines the twist between the phenylacetamide and cyclohexyl moieties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. In studies of acetamide analogues, the HOMO is often localized on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the amide linkage and adjacent groups. DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogue of 2-(2-chlorophenyl)-N-cyclohexylacetamide Data based on findings for compound 4f, an N-(4-bromophenyl)-2-(2-chlorophenyl)acetamide analogue.

ParameterEnergy Value (eV)
EHOMO-6.61
ELUMO-1.53
Energy Gap (ΔE) 5.08

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting binding modes and estimating the strength of the interaction.

For this compound and its analogues, molecular docking has been used to explore their potential as inhibitors of various biological targets, particularly in the fields of antimicrobial and anticancer research. The process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. More negative scores typically indicate a more favorable binding interaction.

Studies have docked acetamide derivatives against targets such as Escherichia coli DNA gyrase B and human topoisomerase II alpha. The results from these simulations predict how the ligand orients itself within the active site to maximize favorable interactions and disrupt the protein's normal function. For instance, docking studies on acetamide analogues against the MurA ligase enzyme from Staphylococcus aureus have helped identify promising candidates for further development as antibacterial agents.

Table 3: Representative Docking Scores of Acetamide Analogues against Biological Targets Note: The scores represent the calculated binding affinity in kcal/mol.

Compound AnalogueTarget ProteinPDB IDDocking Score (kcal/mol)
N-(4-bromophenyl) analogueE. coli DNA Gyrase B4KFG-7.5
N-(4-bromophenyl) analogueHuman Topoisomerase II alpha4FM9-7.9
N-Aryl acetamide derivativeS. aureus MurA ligase1Y2F-6.8 to -8.5

Sources:

Beyond predicting the binding pose and affinity, docking analysis provides detailed insight into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding. Key interactions identified for acetamide derivatives include:

Hydrogen Bonds: The amide group (-C(=O)NH-) is a common participant in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a donor. These bonds often form with amino acid residues in the protein's active site.

Hydrophobic Interactions: The nonpolar cyclohexyl and chlorophenyl rings frequently engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

Pi-Interactions: The aromatic chlorophenyl ring can participate in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues in the binding pocket.

For example, in a study of an acetamide analogue docked into the active site of E. coli DNA gyrase B, the molecule was stabilized by hydrogen bonds with the residues Asp524 and Gly490, as well as hydrophobic interactions with Val488 and Pro525.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability and conformational dynamics of the ligand-receptor complex.

MD simulations are typically performed on the most promising ligand-protein complexes identified through docking. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation (e.g., 100 nanoseconds). A stable RMSD value, with minimal fluctuations after an initial equilibration period, indicates that the ligand remains securely bound within the active site and that the complex is stable. These simulations validate the docking results and provide a more realistic understanding of the binding event, confirming that the identified interactions are maintained in a dynamic environment.

Prediction of ADMET Properties (Computational Models Only)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery and development process. Computational models provide a rapid and cost-effective means of predicting these properties, helping to identify potential liabilities of drug candidates at an early stage. For this compound and its analogues, various in silico tools can be employed to forecast their pharmacokinetic and toxicological profiles.

These predictive models are often built upon extensive datasets of compounds with known experimental ADMET properties. Machine learning algorithms, such as Artificial Neural Network (ANN) ensembles, are frequently used to develop classification or regression models that can predict the properties of novel compounds. nih.gov

Key Predicted ADMET Properties:

Toxicity Risk Assessment: Computational models can predict various toxicity endpoints. For instance, a model might estimate the Maximum Recommended Therapeutic Dose (MRTD), providing an indication of potential side effects. Predictions are often categorized to flag compounds with a higher likelihood of adverse effects. nih.gov

Genotoxicity: The potential for a compound to cause chromosomal aberrations can be assessed using specific ANN ensemble models. These models classify compounds as "Toxic" or "Nontoxic" based on their structural features. nih.gov

Cardiotoxicity: Specific in silico models are designed to predict adverse cardiovascular effects, a common reason for drug candidate failure.

Endocrine Toxicity: The potential for a compound to interfere with the endocrine system, for example, by interacting with androgen or estrogen receptors, can be predicted using qualitative models that classify compounds as 'Toxic' or 'Nontoxic' for receptor-mediated toxicity. nih.gov

Phospholipidosis: Some computational models are trained to identify compounds that may induce phospholipidosis, a condition characterized by the accumulation of phospholipids (B1166683) in tissues. nih.gov

The predictions from these models are valuable for prioritizing compounds for further experimental testing and for guiding the design of new analogues with improved ADMET profiles.

Conformational Analysis using Computational Methods

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, computational methods are indispensable for exploring its conformational landscape.

The conformational flexibility of this molecule arises from several key rotatable bonds: the bond connecting the phenyl ring to the acetyl group, the amide C-N bond, and the bonds within the cyclohexyl ring.

Computational Approaches:

Molecular Mechanics (MM): Methods like the Molecular Mechanics Force Field (MMFF) are often used for an initial, rapid search of the conformational space. nih.gov This approach can generate a large number of potential conformers.

Density Functional Theory (DFT): For more accurate energy calculations and geometry optimizations of the most promising conformers identified by MM methods, DFT is commonly employed. researchgate.netresearchgate.net Functionals such as B3LYP are frequently used for this purpose. researchgate.net

Ab initio Methods: For even higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used, although they are more computationally expensive. nih.gov

Key Conformational Features:

Amide Bond Isomerism: The amide bond in N-substituted acetamides can exist in cis and trans configurations. The trans conformation is generally more stable. Restricted rotation around the C-N bond can lead to the presence of distinct rotational isomers in solution. researchgate.net

Cyclohexane Ring Conformation: The cyclohexyl group will adopt chair conformations to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position. The equatorial position is generally favored to avoid unfavorable 1,3-diaxial interactions, which can raise the energy and decrease the stability of the conformer. sapub.org Computational chemistry programs can be used to build and optimize these structures to determine the lowest energy conformations. sapub.org

The results of conformational analysis are often presented as the relative energies of the different stable conformers, indicating their predicted populations at equilibrium.

Design and Research Applications of Novel 2 2 Chlorophenyl N Cyclohexylacetamide Derivatives

Rational Design Principles for New Chemical Entities

The design of new chemical entities (NCEs) is a meticulous process that leverages an understanding of structure-activity relationships (SAR) to optimize the biological activity of a lead compound. The core principle of rational design is to systematically modify a chemical structure to enhance its interaction with a biological target, thereby improving its efficacy and selectivity. This process often involves techniques such as molecular hybridization, where two or more pharmacophores (the parts of a molecule responsible for its biological activity) are combined to create a new hybrid molecule with potentially enhanced or novel properties.

Another key strategy is bioisosterism, which involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. These modifications can influence factors such as binding affinity, metabolic stability, and solubility.

In the context of 2-(2-chlorophenyl)-N-cyclohexylacetamide, the 2-chlorophenyl group, the acetamide (B32628) linker, and the cyclohexyl moiety each present opportunities for modification. The exploration of different substituents on the phenyl ring or the cyclohexyl group, as well as alterations to the acetamide linker, can lead to derivatives with a wide spectrum of biological activities. Computational tools, such as molecular docking, are often employed to predict how these structural changes will affect the binding of the molecule to its target protein, thus guiding the synthetic efforts towards the most promising candidates.

Exploration of Diverse Heterocyclic Scaffolds Incorporating the this compound Moiety

The incorporation of the this compound moiety into various heterocyclic scaffolds is a promising strategy for developing novel compounds with diverse research applications. Heterocyclic rings are prevalent in many biologically active molecules and can significantly influence the pharmacological properties of a compound. The following sections explore the design and potential applications of derivatives where the core acetamide structure is linked to different heterocyclic systems.

Benzothienopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. rsc.orgmdpi.comresearchgate.netnih.govpreprints.orgpensoft.net The synthesis of thienopyrimidine derivatives often starts from 2-aminothiophene precursors. nih.govmdpi.comresearchgate.net For instance, 2-amino-3-cyanothiophene derivatives can be cyclized to form the thienopyrimidine ring system. nih.gov

A rational approach to designing novel benzothienopyrimidine derivatives of this compound would involve the reaction of a suitable amino-substituted benzothienopyrimidine with 2-(2-chlorophenyl)acetyl chloride. This would attach the desired acetamide side chain to the heterocyclic core. The resulting hybrid molecules could then be evaluated for their biological activities. Given the known antimicrobial properties of some thienopyrimidine derivatives, these new compounds could be investigated as potential antibacterial or antifungal agents. rsc.orgpensoft.net

Table 1: Proposed Benzothienopyrimidine Derivatives for Synthesis and Evaluation

Derivative NameHeterocyclic CoreSide ChainPotential Research Application
N-(Benzothieno[3,2-d]pyrimidin-4-yl)-2-(2-chlorophenyl)acetamideBenzothieno[3,2-d]pyrimidine2-(2-chlorophenyl)acetamide (B170213)Antimicrobial, Anticancer
N-(Benzothieno[2,3-d]pyrimidin-4-yl)-2-(2-chlorophenyl)-N-cyclohexylacetamideBenzothieno[2,3-d]pyrimidineThis compoundAntimicrobial, Anticancer

Purines are fundamental components of nucleic acids and play a crucial role in various biological processes. rsc.org Synthetic purine (B94841) derivatives have been extensively studied and have shown a wide range of pharmacological activities, including antiviral and anticancer effects. researchgate.netnih.govresearchgate.netnih.govnih.govnih.gov The synthesis of novel purine derivatives can be achieved by modifying existing purine scaffolds, such as 6-chloropurine, through nucleophilic substitution reactions. nih.govresearchgate.netresearchgate.netgoogle.comfiu.edugoogle.comgoogleapis.com

The incorporation of an acetamide side chain at various positions of the purine ring can lead to compounds with interesting biological profiles. For example, N-2-(6-substituted-9H-purin-9-yl)acetamide derivatives have been identified as potent inhibitors of HIV-1 protease. researchgate.net This suggests that attaching the this compound moiety to a purine core could yield novel compounds with potential anti-HIV activity. The synthesis could be envisioned by reacting a suitable amino-purine derivative with 2-(2-chlorophenyl)acetyl chloride.

Table 2: Research Findings on Purine Acetamide Derivatives

CompoundP2-LigandP2'-LigandHIV-1 Protease IC50 (nM)Reference
16a N-2-(6-chloro-9H-purin-9-yl)acetamide4-methoxyphenylsulfonamide43 researchgate.net
16f N-2-(6-amino-9H-purin-9-yl)acetamide4-methoxyphenylsulfonamide42 researchgate.net
16j N-2-(6-cyclopropylamino-9H-purin-9-yl)acetamide4-methoxyphenylsulfonamide68 researchgate.net

Triazoles and thioimidazolines are five-membered heterocyclic rings that are present in a variety of medicinally important compounds. These scaffolds are known to exhibit a broad spectrum of biological activities.

The synthesis of novel derivatives can be achieved by constructing the triazole or thioimidazoline ring with a pendant functional group that can be subsequently coupled with the this compound moiety. For instance, an amino-substituted triazole could be acylated with 2-(2-chlorophenyl)acetyl chloride. The resulting compounds could be screened for a range of biological activities, building upon the known therapeutic potential of triazole-containing molecules.

Quinoxalines are bicyclic heterocycles containing a pyrazine (B50134) ring fused to a benzene (B151609) ring. Quinoxaline (B1680401) derivatives are known to possess a wide array of biological activities. The synthesis of quinoxaline thioether derivatives incorporating the this compound moiety has been reported. This involves the reaction of 3-methylquinoxalin-2-thiosodium with 2-chloro-N-cyclohexylacetamide. The resulting compound, 2-((3-methylquinoxalin-2-yl)thio)-N-cyclohexylacetamide, and its analogues can be evaluated for various biological activities.

Benzoxazoles are heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological properties. The synthesis of benzoxazole (B165842) derivatives often involves the cyclization of an ortho-aminophenol with a carboxylic acid or its derivative.

To create novel benzoxazole derivatives of this compound, one could react 2-(2-chlorophenyl)acetic acid with an appropriately substituted ortho-aminophenol to form the benzoxazole ring, followed by amidation with cyclohexylamine (B46788). Alternatively, an existing amino-benzoxazole could be acylated with 2-(2-chlorophenyl)acetyl chloride. These novel compounds could be explored for their potential as new therapeutic agents.

Pyrazole (B372694), Thiophene (B33073), and Thiadiazole Derivatives

Pyrazole Derivatives

Pyrazole and its derivatives are privileged scaffolds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The synthesis of pyrazole rings often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Starting from the this compound backbone, a potential synthetic route could involve the transformation of the chloroacetamide group into a diketone, which can then be cyclized. Another approach involves multicomponent reactions, which allow for the efficient, one-pot synthesis of highly functionalized pyrazoles from simple precursors. researchgate.net For instance, a chloroacetamide moiety can be a precursor for further chemical transformations to build the pyrazole ring. bibliomed.org

Research into pyrazole derivatives often focuses on their potential as inhibitors of specific enzymes or as ligands for various receptors. nih.gov The substitution pattern on the pyrazole ring is crucial for determining its biological target and efficacy.

Table 1: Hypothetical Pyrazole Derivatives of this compound and Their Potential Research Focus

Compound IDHypothetical StructurePotential Research ApplicationRationale
PZ-01 A derivative where the acetamide is cyclized with a hydrazine to form a pyrazolone (B3327878) ring.Anticancer agentPyrazolone rings are present in many compounds with antiproliferative activity. nih.gov
PZ-02 A derivative with a substituted phenyl group attached to the pyrazole nitrogen.Anti-inflammatory agentN-aryl pyrazoles are known to exhibit significant anti-inflammatory effects. nih.gov

Thiophene Derivatives

Thiophene is another important heterocycle found in numerous pharmacologically active compounds. nih.govnih.gov The thiophene ring is considered a bioisostere of a phenyl ring and can impart unique properties to a molecule. The synthesis of thiophenes can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur. nih.govresearchgate.net Metal-catalyzed cyclization of functionalized alkynes is another modern and efficient method for creating substituted thiophenes. mdpi.com The this compound scaffold could be functionalized to introduce the necessary precursors for these cyclization reactions. Research on thiophene derivatives has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Depending on the relative positions of the heteroatoms, several isomers exist (e.g., 1,2,4-thiadiazole, 1,3,4-thiadiazole), each with distinct chemical properties and biological activities. nih.govnih.gov Thiadiazole derivatives are often synthesized from thiourea (B124793) or thiosemicarbazide (B42300) precursors. nih.gov These scaffolds are recognized in medicinal chemistry for their diverse pharmacological actions, including potent anticancer activity through mechanisms like the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The incorporation of a thiadiazole moiety onto the this compound framework could yield novel compounds for investigation in oncology.

Table 2: Representative Heterocyclic Derivatives and Their Investigated Biological Activities

HeterocycleRepresentative Synthetic PrecursorCommon Biological Activities Investigated
Thiophene α-Haloketones, β-KetodithioestersAnticancer, Antimicrobial, Anti-inflammatory nih.govresearchgate.net
1,3,4-Thiadiazole Thiosemicarbazides, Hydrazonoyl halidesAnticancer (e.g., VEGFR-2 inhibition), Antimicrobial nih.govnih.gov

Oxazole (B20620) Derivatives

Oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom. mdpi.com This scaffold is present in a number of natural products and synthetic compounds that exhibit a wide range of biological activities, including antibacterial, antiviral, and cytotoxic effects. The synthesis of the oxazole ring can be accomplished through several routes, such as the Robinson-Gabriel synthesis (cyclization of 2-acylamino-ketones) or the Van Leusen reaction. The this compound structure could be chemically modified to introduce the necessary functional groups for oxazole ring formation. The resulting derivatives would be valuable candidates for biological screening, particularly in the search for new anti-infective or anticancer agents.

Chemical Libraries for High-Throughput Screening (HTS) in Research

High-Throughput Screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological target. mdpi.com The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.

The development of chemical libraries based on a central scaffold like this compound, decorated with diverse heterocyclic rings such as pyrazoles, thiophenes, thiadiazoles, and oxazoles, is a rational approach to generating novel lead compounds. Each heterocyclic moiety introduces distinct structural and electronic features, increasing the chemical space explored and the probability of identifying a compound with the desired biological activity. nih.govnih.gov

The synthesis of such focused libraries can be achieved using combinatorial chemistry techniques, where different building blocks are systematically combined. The derivatives discussed—pyrazoles, thiophenes, thiadiazoles, and oxazoles—would be valuable additions to any HTS collection. Their structural novelty and the known biological potential of these heterocyclic systems make them attractive candidates for screening against a wide array of therapeutic targets, from protein kinases in cancer to essential enzymes in pathogenic microbes. nih.govnih.gov

Table 3: Compound Classes for HTS Library Development

Compound ClassCore ScaffoldKey HeterocycleRationale for Inclusion in HTS
Class A This compoundPyrazoleKnown privileged scaffold with broad bioactivity. nih.govnih.gov
Class B This compoundThiophenePhenyl bioisostere, present in many approved drugs. nih.gov
Class C This compoundThiadiazoleAssociated with potent and specific enzyme inhibition. nih.govnih.gov
Class D This compoundOxazoleFound in bioactive natural products and synthetic drugs.

Future Research Directions and Academic Impact of 2 2 Chlorophenyl N Cyclohexylacetamide Research

Expanding Synthetic Applications and Transformations of Related Intermediates

The synthesis of 2-(2-chlorophenyl)-N-cyclohexylacetamide likely involves key intermediates such as 2-chlorophenylacetic acid and cyclohexylamine (B46788), or the use of chloroacetyl chloride followed by nucleophilic substitution. nih.gov The synthetic utility of such intermediates extends far beyond the creation of this single compound. For example, cyanoacetamide derivatives, which share synthetic precursors, are valuable starting materials for a wide array of heterocyclic compounds. researchgate.net

Future research will likely focus on expanding the library of compounds derived from these intermediates. This could involve exploring novel cyclization reactions to form diverse heterocyclic systems appended to the core 2-(2-chlorophenyl)acetamide (B170213) structure. The reactivity of the acetamide (B32628) linkage itself could also be exploited for further functionalization. A review of the synthetic utility of cyanoacetamides as precursors for various monocyclic and fused heterocycles showcases the vast potential for creating chemical diversity from simple building blocks. researchgate.net

Identification of Novel Molecular Targets for this compound Derivatives

While the precise molecular targets of this compound may still be under investigation, related phenylacetamide derivatives have shown a broad range of biological activities, suggesting multiple potential targets. For instance, various acetamide derivatives have been investigated as antidepressant agents, HIV-1 inhibitors, and anticancer agents. nih.govnih.govijcce.ac.irijcce.ac.ir

Future research should aim to identify novel molecular targets for derivatives of this compound. This can be achieved through a combination of high-throughput screening, chemical proteomics, and target-based assays. Given the structural similarities to known bioactive molecules, potential targets could include enzymes such as kinases, proteases, and reverse transcriptase, as well as receptors and ion channels. For example, derivatives of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide have been evaluated as potential anticancer agents, with some compounds demonstrating potent cytotoxic activity. ijcce.ac.irijcce.ac.ir The discovery of novel targets will not only open up new therapeutic possibilities but also contribute to a fundamental understanding of cellular signaling pathways.

Integration of Advanced Computational Approaches with Experimental Validation

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound and its analogues, this integrated approach is crucial for accelerating the design and optimization of new drug candidates.

Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and structure-activity relationships (SAR) of these compounds. nih.govnih.gov These in silico methods allow for the rational design of new derivatives with improved affinity and selectivity for their biological targets. For example, computational studies of phenylacetamides as potential antidepressant agents have been used to validate pharmacophoric features and guide the synthesis of new derivatives. nih.gov

Future research will see the increasing application of more advanced computational techniques, such as free energy perturbation (FEP) and machine learning algorithms, to predict the biological activity and pharmacokinetic properties of novel analogues. Crucially, these computational predictions must be rigorously tested through experimental validation, including in vitro and in vivo studies, to ensure their accuracy and relevance.

Contributions to Structure-Based Drug Design Methodologies

Research into this compound and its derivatives has the potential to make significant contributions to the broader field of structure-based drug design. By elucidating the interactions of these ligands with their biological targets at an atomic level, researchers can refine and validate computational models and design principles.

The determination of co-crystal structures of these compounds bound to their target proteins provides a blueprint for the rational design of next-generation inhibitors. This information is invaluable for understanding the key molecular interactions that govern binding affinity and selectivity. For instance, structure-guided modifications of a related benzamide (B126) have led to the development of selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. nih.gov

The iterative cycle of design, synthesis, and biological evaluation, guided by structural insights, not only accelerates the discovery of new drugs but also enhances our fundamental understanding of molecular recognition. The knowledge gained from studying the this compound scaffold will undoubtedly inform future drug design projects targeting a wide range of diseases.

Q & A

Q. What synthetic protocols are established for 2-(2-chlorophenyl)-N-cyclohexylacetamide, and how do reaction parameters influence yield?

The compound is synthesized via acetylation of cyclohexylamine with 2-chlorophenylglyoxyl chloride, which is derived from 2-chlorophenylglyoxylic acid and oxalyl dichloride. Key reaction parameters include:

  • Temperature control : Maintaining optimal temperatures during acetylation to prevent decomposition.
  • Stoichiometric ratios : Precise molar ratios of reagents to minimize side products.
  • Purification methods : Column chromatography or recrystallization to isolate the pure compound .

Q. What analytical techniques are critical for structural confirmation and crystallographic characterization?

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths (e.g., C=O at 1.223 Å), angles, and intermolecular interactions. The crystal structure reveals a monoclinic space group (Cc) with layered packing stabilized by N–H···O hydrogen bonds .
  • Spectroscopy :
  • NMR : Confirms the presence of cyclohexyl and chlorophenyl moieties.
  • FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds in the crystal lattice affect physicochemical stability?

The N–H···O hydrogen bonds between the amide group and adjacent molecules form a 2D layered structure. These interactions:

  • Enhance thermal stability : Higher melting points due to cohesive lattice energy.
  • Reduce solubility : Strong intermolecular forces decrease solubility in polar solvents. Such properties are critical for predicting bioavailability in drug design .

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?

  • Cross-validation : Use XRD (solid-state) alongside NMR/IR (solution-state) to account for dynamic effects (e.g., solvent interactions).
  • Computational adjustments : Density Functional Theory (DFT) models should incorporate solvent parameters and crystal packing forces. For example, discrepancies in NMR chemical shifts may arise from conformational flexibility in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.